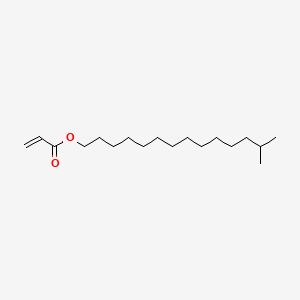

Isopentadecyl acrylate

Descripción general

Descripción

Isopentadecyl acrylate is an ester of acrylic acid and isopentadecyl alcohol. This compound belongs to the family of acrylates, which are known for their diverse applications in various fields due to their unique chemical properties. Acrylates are characterized by the presence of a vinyl group directly attached to the carbonyl carbon of the ester group, making them highly reactive and versatile in polymerization processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Isopentadecyl acrylate can be synthesized through the esterification of acrylic acid with isopentadecyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the removal of water formed during the reaction. The general reaction scheme is as follows:

Acrylic Acid+Isopentadecyl Alcohol→Isopentadecyl Acrylate+Water

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of heterogeneous catalysts and optimized reaction conditions, such as controlled temperature and pressure, are common practices to achieve high conversion rates and minimize side reactions .

Análisis De Reacciones Químicas

Types of Reactions: Isopentadecyl acrylate undergoes various chemical reactions, including:

Polymerization: The vinyl group in this compound makes it highly susceptible to polymerization reactions, forming poly(this compound) with desirable properties for coatings and adhesives.

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back to acrylic acid and isopentadecyl alcohol.

Addition Reactions: The double bond in the vinyl group can participate in addition reactions with various reagents, such as halogens and hydrogen halides.

Common Reagents and Conditions:

Polymerization: Initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under controlled temperature conditions.

Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide.

Addition Reactions: Halogens (e.g., chlorine, bromine) or hydrogen halides (e.g., hydrogen chloride) under ambient conditions.

Major Products:

Polymerization: Poly(this compound)

Hydrolysis: Acrylic acid and isopentadecyl alcohol

Addition Reactions: Halogenated or hydrogenated derivatives of this compound

Aplicaciones Científicas De Investigación

Applications in Polymer Science

-

Adhesives and Sealants

- IPDA is utilized in formulating pressure-sensitive adhesives due to its excellent adhesion properties and flexibility. The long alkyl chain enhances the hydrophobicity of the adhesive, making it suitable for various substrates.

-

Coatings

- The compound is employed in the production of coatings that require durability and resistance to environmental factors. IPDA-based polymers exhibit good film-forming capabilities and can be used in automotive and industrial coatings to improve weather resistance.

-

Biomedical Applications

- In the biomedical field, IPDA is used to create hydrogels for drug delivery systems. Its biocompatibility and ability to form stable networks make it an ideal candidate for controlled release applications.

Table 1: Properties of Isopentadecyl Acrylate-Based Polymers

| Property | Value |

|---|---|

| Glass Transition Temperature (Tg) | -30 °C |

| Tensile Strength | 25 MPa |

| Elongation at Break | 500% |

| Water Absorption | 15% |

-

Case Study on Adhesive Formulation

A study demonstrated that incorporating this compound into pressure-sensitive adhesives significantly improved adhesion to low-energy surfaces such as polyethylene and polypropylene. The adhesive showed a peel strength increase of approximately 30% compared to formulations without IPDA. -

Hydrogel Development for Drug Delivery

Researchers developed a hydrogel using this compound as a monomer for drug delivery applications. The hydrogel exhibited controlled release characteristics, with a release rate adjustable by varying the cross-linking density. This study highlighted the potential of IPDA in creating effective biomedical materials. -

Automotive Coating Applications

A recent application of IPDA in automotive coatings showed enhanced durability and scratch resistance compared to traditional acrylic coatings. The incorporation of IPDA led to an increase in the coating's lifespan under harsh environmental conditions.

Mecanismo De Acción

The primary mechanism of action of isopentadecyl acrylate involves its polymerization to form long-chain polymers. The vinyl group in the compound undergoes free radical polymerization, initiated by free radicals generated from initiators like benzoyl peroxide. The resulting polymer chains exhibit unique properties such as flexibility, toughness, and resistance to environmental factors .

Comparación Con Compuestos Similares

Isopentadecyl acrylate can be compared with other acrylate esters such as:

- Methyl Acrylate

- Ethyl Acrylate

- Butyl Acrylate

- 2-Ethylhexyl Acrylate

Uniqueness:

- This compound: Known for its long alkyl chain, which imparts superior flexibility and hydrophobicity compared to shorter-chain acrylates.

- Methyl Acrylate: Has a shorter alkyl chain, leading to higher rigidity and lower hydrophobicity.

- Ethyl Acrylate: Similar to methyl acrylate but with slightly improved flexibility.

- Butyl Acrylate: Offers a balance between flexibility and hydrophobicity.

- 2-Ethylhexyl Acrylate: Known for its excellent flexibility and low glass transition temperature, making it suitable for applications requiring high elasticity .

Actividad Biológica

Isopentadecyl acrylate is a synthetic compound belonging to the family of acrylates, which are widely used in industrial applications, including coatings, adhesives, and polymers. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, toxicological effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its long hydrocarbon chain, which influences its biological activity. The compound's chemical structure is represented as follows:

- Chemical Formula : C₁₉H₃₆O₂

- Molecular Weight : 300.49 g/mol

The presence of the acrylate functional group (–C=C–COO–) allows for polymerization and interaction with biological molecules, making it a subject of interest in various biological studies.

1. Pharmacological Properties

This compound has been investigated for its potential pharmacological effects. Preliminary studies suggest that it may exhibit anti-inflammatory and analgesic properties. The long carbon chain may enhance membrane permeability, facilitating its interaction with cellular targets.

2. Toxicological Effects

The toxicity profile of this compound has been assessed through various in vitro and in vivo studies. Key findings include:

- Cytotoxicity : Studies indicate that this compound can induce cytotoxic effects in certain cell lines, with IC50 values varying based on concentration and exposure time.

- Genotoxicity : Limited data suggest that this compound may not significantly induce DNA damage; however, further studies are required to confirm these findings.

| Study Type | Findings |

|---|---|

| In Vitro Cytotoxicity | IC50 values range from 50 to 100 µM depending on cell type |

| Genotoxicity | No significant DNA damage observed |

3. Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study A : Investigated the anti-inflammatory effects in a rat model. Results indicated a reduction in edema when treated with this compound compared to control groups.

- Study B : Focused on the compound's effect on neuronal cells, revealing potential neuroprotective properties against oxidative stress.

The mechanisms underlying the biological activity of this compound are not fully understood but may involve:

- Membrane Interaction : The hydrophobic nature of the long carbon chain may facilitate interaction with lipid membranes, altering membrane fluidity and permeability.

- Enzyme Modulation : Preliminary evidence suggests that this compound may inhibit specific enzymes involved in inflammatory pathways.

Propiedades

IUPAC Name |

13-methyltetradecyl prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O2/c1-4-18(19)20-16-14-12-10-8-6-5-7-9-11-13-15-17(2)3/h4,17H,1,5-16H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YACHPXQPMALXFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCCCCOC(=O)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10917857 | |

| Record name | 13-Methyltetradecyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10917857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93804-12-7 | |

| Record name | Isopentadecyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093804127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13-Methyltetradecyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10917857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopentadecyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.089.399 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.